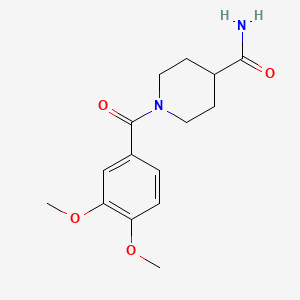![molecular formula C21H21N5O B5680499 N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5680499.png)
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine, also known as PP2, is a potent inhibitor of Src family kinases. It is a small molecule that has been extensively used in scientific research to study the signaling pathways involved in various cellular processes.
Wirkmechanismus
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine inhibits the activity of Src family kinases by binding to the ATP-binding site of these kinases. Src family kinases are activated by the binding of growth factors to their receptors, which leads to the autophosphorylation of the tyrosine residues in the kinase domain. This autophosphorylation leads to the activation of the kinase, which then phosphorylates its substrates. This compound prevents the transfer of phosphate groups to these substrates by binding to the ATP-binding site of the kinase and preventing the binding of ATP.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells by blocking the signaling pathways involved in cell growth and survival. It also inhibits the migration and invasion of cancer cells by blocking the signaling pathways involved in cell motility. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of inflammatory cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine is a potent inhibitor of Src family kinases and has been extensively used in scientific research to study the role of these kinases in various cellular processes. Its advantages include its high potency and specificity for Src family kinases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine in scientific research. One direction is the development of more potent and specific inhibitors of Src family kinases. Another direction is the use of this compound in combination with other inhibitors to target multiple signaling pathways involved in cancer cell growth and survival. Finally, this compound could be used in the development of new therapies for cancer and other diseases that are characterized by abnormal activation of Src family kinases.
Synthesemethoden
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine can be synthesized using a multi-step process. The first step involves the reaction of 4-pyridinecarboxaldehyde with 1-piperidin-4-ylpiperazine to form 4-(4-pyridinyl)-1-piperidinylamine. The second step involves the reaction of this intermediate with 2-chloro-5-nitrobenzophenone to form this compound (this compound).
Wissenschaftliche Forschungsanwendungen
N-phenyl-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine has been extensively used in scientific research to study the role of Src family kinases in various cellular processes. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. This compound inhibits the activity of Src family kinases by binding to the ATP-binding site of these kinases and preventing the transfer of phosphate groups to their substrates.
Eigenschaften
IUPAC Name |
(2-anilinopyrimidin-5-yl)-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-20(26-12-8-17(9-13-26)16-6-10-22-11-7-16)18-14-23-21(24-15-18)25-19-4-2-1-3-5-19/h1-7,10-11,14-15,17H,8-9,12-13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEMUDOZRGPESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)
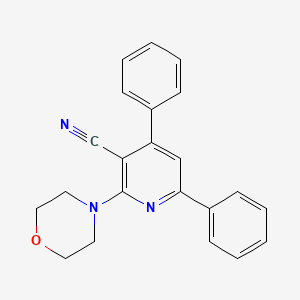
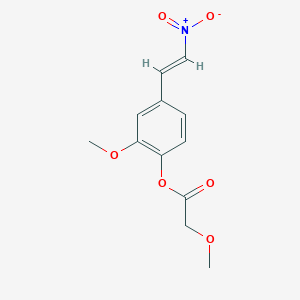
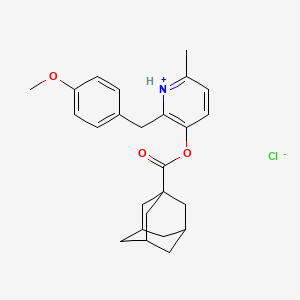
![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)
![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5680478.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5680485.png)
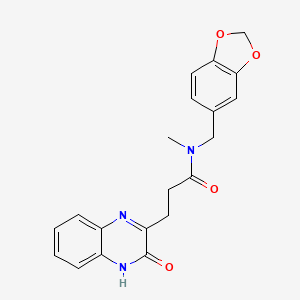

![1-(1H-benzimidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680514.png)
